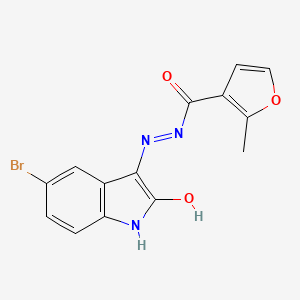

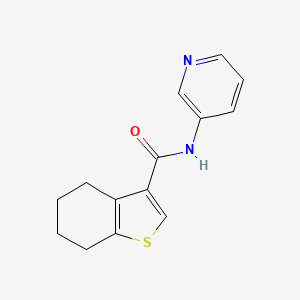

N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide

Overview

Description

N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide, also known as BMF-1, is a synthetic compound that has been studied for its potential applications in scientific research. BMF-1 has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Scientific Research Applications

Anticancer Activity

N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. For instance, a specific derivative showed potent inhibitory effects against murine leukemia, human leukemia, human T-cell leukemia, and human cervix carcinoma cells, suggesting potential applications in cancer treatment. The mechanism of action includes induction of apoptosis at submicromolar ranges (Katiyar et al., 2015).

Cardioprotective Activity

Studies indicate the cardioprotective effect of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide derivatives. They have shown a significant dose-dependent decrease in elevated cardiotoxic biomarkers and an increase in antioxidant enzymes in heart tissue, highlighting their potential in protecting against doxorubicin-induced cardiotoxicity (Tabassum et al., 2014).

Antibacterial and Antiviral Activities

These compounds have been synthesized and screened for their antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities. The research suggests a broad spectrum of potential applications in treating various microbial infections (Sen Gupta & Rastogi, 1986).

Apoptosis Induction

Substituted derivatives of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide have been identified as potent inducers of apoptosis in various cancer cell lines. They function as inhibitors of tubulin polymerization, which is a key mechanism in their anticancer activity (Sirisoma et al., 2009).

Anti-Inflammatory and Analgesic Activities

Research on novel oxadiazolyl-2-oxoindolinylidene propane hydrazides, which are amide tethered hybrids of indole and oxadiazole, has shown significant anti-inflammatory and analgesic activities. These compounds present a potential therapeutic application for treating inflammation and pain-related conditions (Kerzare et al., 2016).

Imaging Cancer Tyrosine Kinase

N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide derivatives have been used in the development of new potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase, which could aid in the diagnosis and monitoring of cancer (Wang et al., 2005).

Antimicrobial and Anticancer Evaluation

These compounds have been synthesized and characterized for their antimicrobial and anticancer potentials. Some derivatives have shown promising results in inhibiting the growth of various microbes and cancer cells, indicating their therapeutic potential in both antimicrobial and anticancer treatments (Kumar et al., 2015).

Anxiolytic Activity

Derivatives of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide have been predicted and experimentally confirmed to have anxiolytic effects. This suggests their potential use in treating anxiety disorders (Lutsenko et al., 2013).

properties

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3/c1-7-9(4-5-21-7)13(19)18-17-12-10-6-8(15)2-3-11(10)16-14(12)20/h2-6,16,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKGCMHVKLNTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylfuran-3-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)

![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)

![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)

![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)

![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)

![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)

![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)

![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)